dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group and two ester groups attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of 3-chlorophenyl azide: This can be achieved by reacting 3-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 3-chlorophenyl azide.
Cycloaddition Reaction: The 3-chlorophenyl azide is then reacted with dimethyl acetylenedicarboxylate under copper(I) catalysis to form the triazole ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The triazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: Alcohol derivatives of the original ester groups.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and methodologies.
Mechanism of Action
The mechanism of action of dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but lacks the chlorine atom on the phenyl ring.
Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with the chlorine atom in a different position on the phenyl ring.
Dimethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the 3-chlorophenyl group in dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate imparts unique chemical and physical properties, such as specific reactivity patterns and potential biological activity. The position and type of halogen atom can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
dimethyl 1-(3-chlorophenyl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-4-7(13)6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVAGQBHXATDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730709 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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